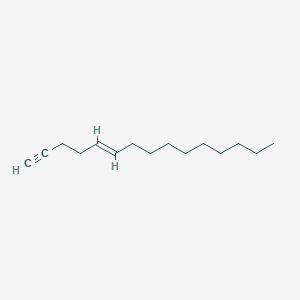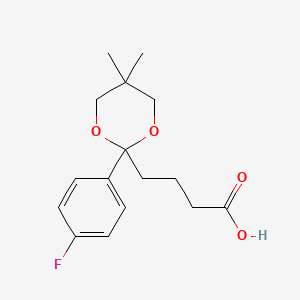
(5E)-5-Pentadecen-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-Pentadecen-1-yne is an organic compound characterized by a long carbon chain with a terminal alkyne group and a double bond in the E-configuration at the fifth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-Pentadecen-1-yne typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an appropriate alkene under palladium-catalyzed conditions. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(5E)-5-Pentadecen-1-yne undergoes various chemical reactions, including:
Oxidation: The terminal alkyne can be oxidized to form carboxylic acids or ketones.
Reduction: The double bond and the alkyne group can be selectively reduced to form alkanes or alkenes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, leading to the formation of substituted alkynes.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon or Lindlar’s catalyst are typical.
Substitution: Nucleophiles such as organolithium or Grignard reagents are often employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Substituted alkynes.
科学研究应用
(5E)-5-Pentadecen-1-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (5E)-5-Pentadecen-1-yne exerts its effects involves its interaction with various molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The double bond in the E-configuration may also play a role in its reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
(5Z)-5-Pentadecen-1-yne: Similar structure but with a Z-configuration double bond.
1-Pentadecyne: Lacks the double bond, only has a terminal alkyne.
5-Pentadecene: Contains only a double bond, no alkyne group.
Uniqueness
(5E)-5-Pentadecen-1-yne is unique due to the presence of both a terminal alkyne and a double bond in the E-configuration. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.
属性
CAS 编号 |
115018-41-2 |
|---|---|
分子式 |
C₁₅H₂₆ |
分子量 |
206.37 |
同义词 |
(E)-5-Pentadecen-1-yne |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





